An In-Depth Technical Guide to 2,6-Di-tert-butyl-4-chlorophenol (CAS 4096-72-4)
An In-Depth Technical Guide to 2,6-Di-tert-butyl-4-chlorophenol (CAS 4096-72-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,6-Di-tert-butyl-4-chlorophenol, a substituted phenolic compound of interest in various scientific domains. From its fundamental chemical properties and synthesis to its analytical characterization and potential biological significance, this document serves as a detailed resource for professionals in research and development.
Chemical Identity and Physicochemical Properties
2,6-Di-tert-butyl-4-chlorophenol is a sterically hindered phenol characterized by the presence of two bulky tert-butyl groups ortho to the hydroxyl group and a chlorine atom at the para position. This substitution pattern significantly influences its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of 2,6-Di-tert-butyl-4-chlorophenol
| Property | Value | Source |
| CAS Number | 4096-72-4 | [1][2] |
| Molecular Formula | C₁₄H₂₁ClO | [1][2] |
| Molecular Weight | 240.77 g/mol | [1][2] |
| Synonyms | 4-Chloro-2,6-di-tert-butylphenol, Phenol, 4-chloro-2,6-bis(1,1-dimethylethyl)- | [1] |
| Appearance | Inferred to be a solid at room temperature, similar to related compounds. | |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and toluene, typical for hindered phenols. | [3] |
Synthesis and Purification
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process: the synthesis of the precursor followed by its selective chlorination.
Caption: Proposed two-step synthesis of 2,6-Di-tert-butyl-4-chlorophenol.
Step 1: Synthesis of 2,6-Di-tert-butylphenol (Precursor)
The synthesis of the precursor, 2,6-di-tert-butylphenol, is well-documented and typically achieved through the Friedel-Crafts alkylation of phenol with isobutylene.[4] The use of specific catalysts, such as aluminum phenoxide, can direct the alkylation to the ortho positions, yielding the desired 2,6-disubstituted product with high selectivity.[4]
Explanatory Note on Experimental Choice: The steric hindrance provided by the bulky tert-butyl groups is crucial. Once the first tert-butyl group is introduced at an ortho position, it directs the second incoming tert-butyl group to the other ortho position, leading to the desired 2,6-disubstituted product.
Step 2: Selective Chlorination of 2,6-Di-tert-butylphenol
The second step involves the electrophilic aromatic substitution of 2,6-di-tert-butylphenol with a suitable chlorinating agent. The bulky tert-butyl groups at the ortho positions sterically hinder these sites, directing the incoming electrophile (chlorine) to the electronically activated and less hindered para position.
Hypothetical Protocol for Para-Chlorination:
-
Dissolution: Dissolve 2,6-di-tert-butylphenol in a suitable inert solvent, such as a chlorinated hydrocarbon (e.g., dichloromethane or carbon tetrachloride).
-
Chlorinating Agent: Slowly add a chlorinating agent. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the chlorination of phenols.[5] Alternatively, chlorine gas (Cl₂) in the presence of a Lewis acid catalyst could be used, although this might be less selective.
-
Reaction Conditions: The reaction is typically carried out at or below room temperature to control the reaction rate and minimize the formation of byproducts. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is typically washed with an aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize any acidic byproducts, followed by washing with water. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or methanol) or by column chromatography on silica gel.
Purification and Validation
Purification of the final product is critical to remove any unreacted starting material or isomeric byproducts. Recrystallization is often an effective method for obtaining high-purity crystalline solids. The purity of the final compound should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR).
Analytical Characterization
While a comprehensive set of publicly available spectra for 2,6-Di-tert-butyl-4-chlorophenol is limited, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. Key expected signals include:
-
A singlet for the 18 protons of the two equivalent tert-butyl groups.
-
A singlet for the two equivalent aromatic protons at the meta positions.
-
A singlet for the phenolic hydroxyl proton. The chemical shift of this proton can vary depending on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry. Expected signals include:
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A signal for the quaternary carbons of the tert-butyl groups.
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A signal for the methyl carbons of the tert-butyl groups.
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A signal for the carbon atom bearing the hydroxyl group (C1).
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A signal for the carbon atoms bearing the tert-butyl groups (C2 and C6).
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A signal for the carbon atoms at the meta positions (C3 and C5).
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A signal for the carbon atom bearing the chlorine atom (C4).
-
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (240.77). Due to the presence of chlorine, an [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak should be observed, which is characteristic of compounds containing one chlorine atom. A common fragmentation pattern for sterically hindered phenols involves the loss of a methyl group (CH₃) from a tert-butyl group, leading to a stable benzylic cation.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.
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C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.
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C=C stretching vibrations for the aromatic ring in the region of 1450-1600 cm⁻¹.
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A C-O stretching vibration in the region of 1200-1300 cm⁻¹.
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A C-Cl stretching vibration, which is typically found in the fingerprint region.
Applications and Biological Significance
While extensive research on the specific applications of 2,6-Di-tert-butyl-4-chlorophenol is not widely published, its structural features suggest potential utility in several areas.
Potential as an Antimicrobial Agent
Studies on marine actinomycetes have identified 2,6-Di-tert-butyl-4-chlorophenol as a metabolite, suggesting a potential role in chemical defense and, therefore, possible antimicrobial properties. The general class of chlorophenols is known for its biocidal activity. Further research is needed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this specific compound against a range of pathogenic bacteria and fungi.
Antioxidant Properties
Sterically hindered phenols, such as butylated hydroxytoluene (BHT), are widely used as antioxidants. The presence of the bulky tert-butyl groups in 2,6-Di-tert-butyl-4-chlorophenol suggests that it may also possess antioxidant activity by acting as a radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to a free radical, and the resulting phenoxy radical is stabilized by the steric hindrance of the adjacent tert-butyl groups, preventing it from participating in further chain reactions.
Intermediate in Chemical Synthesis
The presence of the reactive hydroxyl and chloro groups, along with the sterically hindered phenolic ring, makes this compound a potentially useful intermediate for the synthesis of more complex molecules, including novel antioxidants, polymers, and potentially biologically active compounds.
Safety, Handling, and Toxicity
General Hazards
-
Chlorophenols: The class of chlorophenols is generally considered to be toxic and can cause irritation to the skin, eyes, and respiratory tract.[6] Some chlorophenols are also classified as potential carcinogens.[7]
-
Sterically Hindered Phenols: While often less toxic than their unhindered counterparts, some sterically hindered phenols can still cause skin and eye irritation.[6]
Handling and Personal Protective Equipment (PPE)
Based on the potential hazards, the following precautions should be taken when handling 2,6-Di-tert-butyl-4-chlorophenol:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Hygiene Measures: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Caption: Recommended safety precautions for handling 2,6-Di-tert-butyl-4-chlorophenol.
Disposal
Dispose of 2,6-Di-tert-butyl-4-chlorophenol and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2,6-Di-tert-butyl-4-chlorophenol is a sterically hindered phenolic compound with potential applications stemming from its likely antimicrobial and antioxidant properties. While detailed information on its synthesis and biological activity is still emerging, this guide provides a comprehensive overview of its known characteristics and a framework for its further investigation. As with any chemical compound, proper safety precautions are paramount when handling and studying this molecule. Further research is warranted to fully elucidate its properties and potential for use in drug development and other scientific applications.
References
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2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY. (2025, August 4). Request PDF. Retrieved from [Link]
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2,6-DI-TERT-BUTYL-4-CHLOROPHENOL. Gsrs. Retrieved from [Link]
- CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol. Google Patents.
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1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols (Pentachlorophenol, 2,4,6-Trichlorophenol, 2,6-Dichlorophenol, 3,5-Dichlorophenol, and p-Chlorophenol) and Amine, and H/D Isotope Effects on 1H-MAS-NMR Spectra. National Institutes of Health. Retrieved from [Link]
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Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. (2025, August 7). Request PDF. Retrieved from [Link]
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hptlc quantification of 4, 4'-methylene bis (2,6-di-tert-butyl phenol) in flax microgreen extracts and its anticancer potential against prostate cancer. (2025, October 11). Request PDF. Retrieved from [Link]
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2,6-Di-tert-butylphenol. PubChem. Retrieved from [Link]
- US4113976A - Method of preparing 2,6-di-tert.butylphenol. Google Patents.
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Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract. (2023, January 24). Retrieved from [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. MDPI. Retrieved from [Link]
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4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity. National Institutes of Health. Retrieved from [Link]
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2,6-Di-tert-butyl-4-chlorophenol. PubChem. Retrieved from [Link]
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2,6-dichlorophenol. Organic Syntheses Procedure. Retrieved from [Link]
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NMR Chemical Shifts. Retrieved from [Link]
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2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis. (2014, November 27). PubMed. Retrieved from [Link]
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